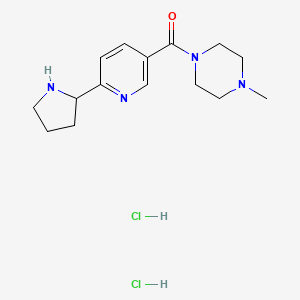
(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyrrolidine ring attached to a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate for treating diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and catalysts.
Wirkmechanismus
The mechanism of action of (4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness
(4-Methylpiperazin-1-yl)(6-(pyrrolidin-2-yl)pyridin-3-yl)methanone dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H24Cl2N4O |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
(4-methylpiperazin-1-yl)-(6-pyrrolidin-2-ylpyridin-3-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C15H22N4O.2ClH/c1-18-7-9-19(10-8-18)15(20)12-4-5-14(17-11-12)13-3-2-6-16-13;;/h4-5,11,13,16H,2-3,6-10H2,1H3;2*1H |
InChI-Schlüssel |
SXFMYDOBHPYYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCCN3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



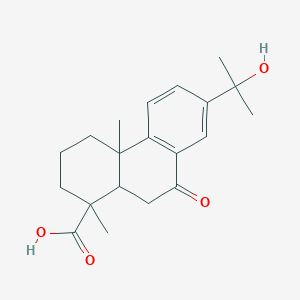
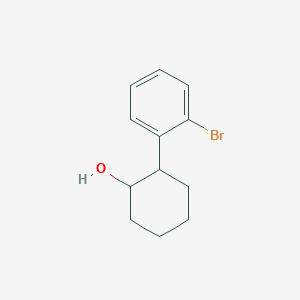
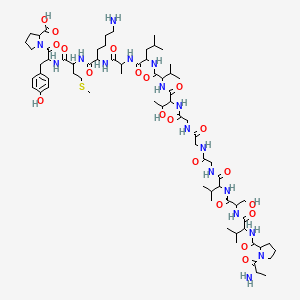

![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)
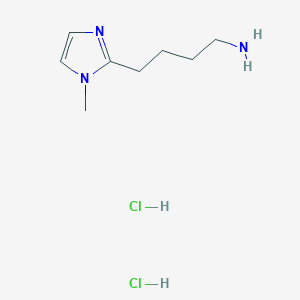


![3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)
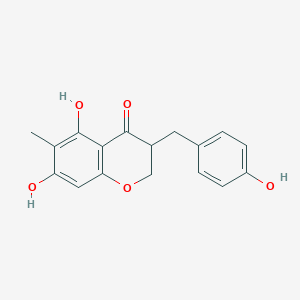

![7-[(E)-7-hydroxy-3,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12310423.png)
![(15Z,23Z,25Z,27Z)-1,17-dihydroxy-11-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B12310425.png)
